![molecular formula C14H17N5O2 B3020024 1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-25-0](/img/structure/B3020024.png)
1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related purine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound of interest.
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine ring system. Paper describes the synthesis of 6-(azolyl)purines, which are synthesized from base and nucleoside starting materials. For example, treatment of 2,6-dichloropurine with imidazole yields 2-chloro-6-(imidazol-1-yl)purine. A modified Appel reaction is used to introduce imidazole at specific positions on the purine ring. These methods could potentially be adapted for the synthesis of the compound "1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" by introducing the appropriate substituents at the correct positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. The X-ray crystal structures discussed in paper show that the purine and appended azolyl rings can adopt coplanar or twisted conformations. The degree of twist can affect the shielding of certain positions on the purine ring, which in turn can influence the reactivity and interaction with other molecules. The specific twist angles and coplanarity mentioned in the paper provide a basis for predicting the molecular conformation of the compound "1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione".
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by the substituents on the purine ring. In paper , the authors outline potential applications of the synthesized purine derivatives, which could include regiospecific alkylation and glycosylation at N9. These reactions are important for the modification of purine derivatives to enhance their biological activity or to incorporate them into larger biomolecules. The chemical reactions described in the paper could be relevant for further functionalization of the compound "1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione".
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , the synthesis methods and molecular structures described in paper can give an indication of the properties that might be expected. For example, the introduction of bulky substituents could decrease solubility, while the presence of certain functional groups could affect the compound's stability under various conditions.
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-7(2)6-18-12(20)10-11(17(5)14(18)21)16-13-15-8(3)9(4)19(10)13/h1,6H2,2-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRNHQKJXDIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC(=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

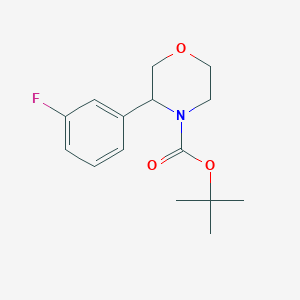
![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)
![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)
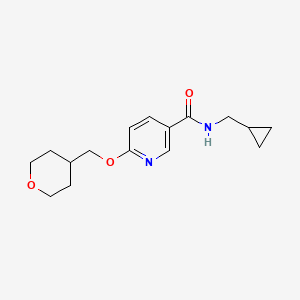
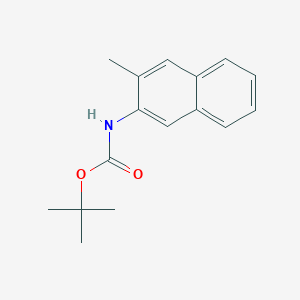
![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)
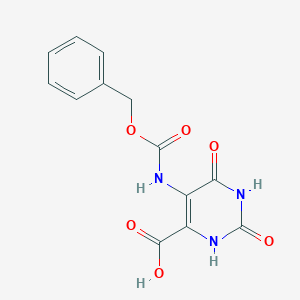




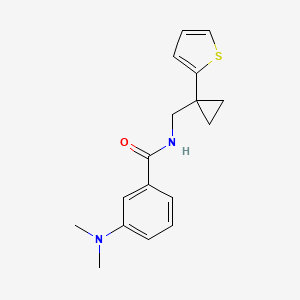
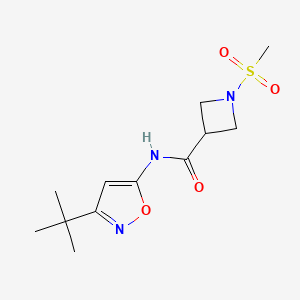
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)